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Introduction
Lipases (EC 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of ester bonds

in triglycerides. Their activity is routinely quantified using synthetic chromogenic substrates,

among which 4-nitrophenyl esters (pNP-esters) are the most prevalent. The principle of this

assay is the enzymatic release of 4-nitrophenol (4-NP) from a pNP-ester substrate. In an

aqueous solution with a pH above its pKa (~7.1), 4-nitrophenol deprotonates to form the 4-

nitrophenolate anion, a distinct yellow chromophore. The rate of formation of this anion, and

thus the enzyme's activity, can be continuously monitored spectrophotometrically.

A crucial parameter for calculating the enzymatic activity from the measured absorbance is the

molar extinction coefficient (ε) of 4-nitrophenol. This coefficient is a constant of proportionality

that relates the absorbance of a substance to its concentration and the path length of the light,

as described by the Beer-Lambert law (A = εcl). However, the molar extinction coefficient of 4-

nitrophenol is highly dependent on the experimental conditions, particularly the pH of the assay

buffer. This guide provides a comprehensive overview of the molar extinction coefficient of 4-

nitrophenol in the context of lipase assays, details common experimental protocols, and

presents the underlying reaction mechanism.

The Molar Extinction Coefficient of 4-Nitrophenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b076887?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The absorbance spectrum of 4-nitrophenol is highly sensitive to pH due to the equilibrium

between its protonated (colorless) and deprotonated (yellow) forms.[1] The protonated form

exhibits maximum absorbance around 317-320 nm, while the deprotonated 4-nitrophenolate

anion, which is measured in the assay, has an absorbance maximum between 400 and 415

nm.[1][2][3][4] Therefore, lipase assays using this substrate are performed at an alkaline pH

(typically 8.0 or higher) to ensure the complete conversion of the released 4-nitrophenol to the

measurable 4-nitrophenolate.[5][6][7]

The precise value of the molar extinction coefficient varies with the specific buffer, pH, and

wavelength used for the measurement. It is essential for researchers to use the coefficient

determined under conditions identical to their own assay or to determine it empirically by

generating a standard curve with known concentrations of 4-nitrophenol.

Quantitative Data Summary
The following table summarizes the reported molar extinction coefficient values for 4-

nitrophenol under various experimental conditions relevant to lipase assays.

Molar
Extinction
Coefficient (ε)

Wavelength
(nm)

pH Buffer/Solvent Citation

~18,000

M⁻¹cm⁻¹
405-410 8.0 Tris-HCl [8]

18,000 M⁻¹cm⁻¹ 405 Not Specified Not Specified [9]

18,300 M⁻¹cm⁻¹ 410 Alkaline 0.1 N NaOH [10]

17,000 M⁻¹cm⁻¹ 400 Not Specified Not Specified [11]

14,800 M⁻¹cm⁻¹ 400 7.2
Sodium

Phosphate
[12]

12,800 M⁻¹cm⁻¹ 405 7.4

Phosphate-

Buffered Saline

(PBS)

[13]

Enzymatic Reaction and Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/figure/Ultraviolet-absorption-spectrum-of-PNP-at-various-pH-values-The-concentration-of-PNP-is_fig1_312877532
https://www.researchgate.net/figure/Ultraviolet-absorption-spectrum-of-PNP-at-various-pH-values-The-concentration-of-PNP-is_fig1_312877532
https://www.mdpi.com/1420-3049/24/3/616
https://pmc.ncbi.nlm.nih.gov/articles/PMC4367334/
https://phavi.umcs.pl/at/attachments/2024/1022/194645-cw-13-uk.pdf
https://www.tandfonline.com/doi/pdf/10.1080/26895293.2021.2019131
https://www.tandfonline.com/doi/full/10.1080/26895293.2021.2019131
https://jmp.huemed-univ.edu.vn/BBao/2023/6/PDF_2023m06d028_15_25_24.pdf
https://www.benchchem.com/pdf/comparison_of_different_4_nitrophenyl_esters_for_lipase_activity_measurement.pdf
https://2013.igem.org/Team:Imperial_College/Enzyme_Kinetics
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/301/004/c2488pis.pdf
http://mathquest.carroll.edu/activestats/materials/biology/BI_171_Lab_8_Micropipetting_Tetrahymena_Experimental_Design.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/338/203/lipoprotein_lipase.pdf
https://www.rsc.org/suppdata/cc/b8/b810889g/b810889g.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The lipase-catalyzed hydrolysis of a 4-nitrophenyl ester is a straightforward enzymatic reaction.

The workflow for measuring this activity is a standard procedure in many laboratories.
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Enzymatic hydrolysis of a 4-nitrophenyl ester by lipase.
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1. Reagent Preparation
- Prepare Alkaline Buffer (pH 8-9)

- Prepare Substrate Stock (e.g., pNPP in Isopropanol)
- Prepare Enzyme Solution

2. Substrate Emulsion
- Add Substrate Stock to Buffer

- Add Emulsifier (e.g., Triton X-100)
- Mix to form a stable emulsion

3. Reaction Initiation
- Aliquot substrate emulsion into cuvette/microplate

- Equilibrate to Assay Temperature (e.g., 37°C)
- Add Enzyme Solution to start reaction

4. Spectrophotometric Measurement
- Monitor absorbance increase at 405-415 nm

- Record data at regular time intervals (continuous assay)

5. Data Analysis
- Determine the rate of reaction (ΔAbs/min)
- Calculate Activity using Beer-Lambert Law:

Activity (U/mL) = (ΔAbs/min * V_total) / (ε * V_enzyme * l)

Click to download full resolution via product page

General experimental workflow for a spectrophotometric lipase assay.

Experimental Protocols
Below is a detailed, generalized methodology for determining lipase activity using 4-nitrophenyl

palmitate (pNPP) as the substrate. This protocol is based on commonly cited methods.[5][6][14]
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Assay Buffer: 50 mM Tris-HCl buffer, pH 8.0. Prepare and adjust the pH at the desired assay

temperature. Other buffers like sodium phosphate can also be used.[5][8]

Substrate Stock Solution: Dissolve 4-nitrophenyl palmitate (pNPP) in isopropanol to a final

concentration of 10-20 mM.

Substrate Emulsion:

Solution A: Mix 1 part of the pNPP stock solution with 9 parts of isopropanol.

Solution B: Prepare a solution of 50 mM Tris-HCl (pH 8.0) containing an emulsifier, such

as 0.4% (w/v) Triton X-100 and 0.1% (w/v) gum arabic.[15]

Working Emulsion: Add 1 part of Solution A to 9 parts of Solution B and mix vigorously or

sonicate until a stable, milky emulsion is formed. This emulsion should be prepared fresh

daily.

Enzyme Solution: Prepare a dilution of the lipase sample in the assay buffer to ensure the

rate of reaction is linear over the measurement period.

Assay Procedure
Set a spectrophotometer or microplate reader to the desired temperature (e.g., 37°C) and

the measurement wavelength to 410 nm or 415 nm.[2][3][5]

Pipette a defined volume of the pre-warmed Substrate Emulsion (e.g., 900 µL) into a cuvette

or microplate well.

Allow the emulsion to equilibrate to the assay temperature for 5-10 minutes.

Initiate the reaction by adding a small volume of the Enzyme Solution (e.g., 100 µL). Mix

quickly but gently.

Immediately start monitoring the increase in absorbance at 410 nm for a set period (e.g., 5-

10 minutes), taking readings every 30-60 seconds.

A blank reaction should be run concurrently, containing the assay buffer instead of the

enzyme solution, to correct for any spontaneous hydrolysis of the substrate.
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Calculation of Lipase Activity
Determine the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs.

time plot. Subtract the rate of the blank reaction.

Calculate the lipase activity using the Beer-Lambert law. One unit (U) of lipase activity is

defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the

specified conditions.[8][14]

Formula:

Activity (U/mL) = (ΔA/min * V_total) / (ε * l * V_enzyme)

Where:

ΔA/min: The rate of change in absorbance per minute (corrected for the blank).

V_total: The total volume of the reaction mixture in mL.

ε: The molar extinction coefficient of 4-nitrophenol under the assay conditions (in M⁻¹cm⁻¹).

l: The path length of the cuvette or microplate well in cm (typically 1 cm for a standard

cuvette).

V_enzyme: The volume of the enzyme solution added to the reaction in mL.

Conclusion
The use of 4-nitrophenyl esters provides a simple, rapid, and continuous method for assaying

lipase activity. Accurate quantification, however, is critically dependent on the use of an

appropriate molar extinction coefficient for the 4-nitrophenol product. As demonstrated, this

value is highly sensitive to pH and buffer composition. For robust and reproducible results, it is

imperative that researchers either use a well-established coefficient that matches their specific

assay conditions or empirically determine the coefficient by constructing a standard curve. The

protocols and data presented in this guide serve as a comprehensive resource for

professionals employing this fundamental biochemical assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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